molecular formula C5H8ClN3O2 B6224997 methyl 2-(1H-1,2,3-triazol-4-yl)acetate hydrochloride CAS No. 2768326-51-6

methyl 2-(1H-1,2,3-triazol-4-yl)acetate hydrochloride

Cat. No. B6224997
CAS RN: 2768326-51-6
M. Wt: 177.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(1H-1,2,3-triazol-4-yl)acetate hydrochloride is an organic compound used in various scientific research applications. It is a white, crystalline, water-soluble solid that is soluble in water and alcohol. The compound has a molecular weight of 197.58 g/mol and a melting point of 145-148°C. It is commercially available as a reagent for use in scientific research.

Mechanism of Action

Methyl 2-(1H-1,2,3-triazol-4-yl)acetate hydrochloride acts as a nucleophile in organic reactions. It is a strong base and can react with electrophiles such as alkyl halides, aryl halides, and acid chlorides to form the corresponding substituted triazoles. It can also react with amines, alcohols, and carboxylic acids to form the corresponding substituted triazoles.
Biochemical and Physiological Effects
Methyl 2-(1H-1,2,3-triazol-4-yl)acetate hydrochloride is not known to have any direct biochemical or physiological effects. However, it can be used as a reagent in the synthesis of various drugs and compounds, which may have biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

Methyl 2-(1H-1,2,3-triazol-4-yl)acetate hydrochloride has several advantages for use in laboratory experiments. It is a water-soluble compound, making it easy to use in aqueous solutions. It is also a relatively stable compound, making it suitable for use in long-term experiments. It is also relatively inexpensive, making it a cost-effective reagent for use in laboratory experiments. However, it is also a strong base, making it unsuitable for use in experiments involving acidic compounds.

Future Directions

Future research on methyl 2-(1H-1,2,3-triazol-4-yl)acetate hydrochloride may include further investigation of its mechanism of action, its potential applications in drug synthesis, and its effects on biochemical and physiological processes. Additionally, further research could be conducted on the synthesis of the compound, as well as its potential uses in other laboratory experiments. Finally, further research could be conducted on the potential toxicity of the compound, as well as its potential environmental effects.

Synthesis Methods

Methyl 2-(1H-1,2,3-triazol-4-yl)acetate hydrochloride can be synthesized from the reaction of 4-chloro-1-methyl-1H-1,2,3-triazole with acetic anhydride in the presence of pyridine. The reaction is carried out in a solvent such as dichloromethane or acetonitrile at a temperature of 0-5°C. The product is then isolated by filtration and recrystallized from a suitable solvent.

Scientific Research Applications

Methyl 2-(1H-1,2,3-triazol-4-yl)acetate hydrochloride is used in various scientific research applications. It is used as a reagent for the synthesis of various heterocyclic compounds. It is also used as a catalyst in the synthesis of various organic compounds. It is used in the synthesis of drugs such as anticonvulsants, anti-inflammatory agents, and anti-cancer agents. It is also used in the synthesis of dyes and pigments.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-(1H-1,2,3-triazol-4-yl)acetate hydrochloride involves the reaction of methyl 2-azidoacetate with sodium azide followed by a copper-catalyzed azide-alkyne cycloaddition reaction with propargyl alcohol to form the desired product. The product is then converted to the hydrochloride salt using hydrochloric acid.", "Starting Materials": [ "Methyl 2-azidoacetate", "Sodium azide", "Propargyl alcohol", "Copper (I) iodide", "Sodium ascorbate", "Hydrochloric acid" ], "Reaction": [ "Step 1: Methyl 2-azidoacetate is dissolved in anhydrous DMF and sodium azide is added. The mixture is stirred at room temperature for 24 hours to form the azide intermediate.", "Step 2: The azide intermediate is then added to a mixture of propargyl alcohol, copper (I) iodide, and sodium ascorbate in anhydrous DMF. The reaction mixture is stirred at room temperature for 24 hours to form the desired product.", "Step 3: The crude product is purified by column chromatography to obtain the pure product.", "Step 4: The pure product is dissolved in hydrochloric acid and stirred at room temperature for 1 hour to form the hydrochloride salt of the product.", "Step 5: The hydrochloride salt is filtered and washed with water to obtain the final product, methyl 2-(1H-1,2,3-triazol-4-yl)acetate hydrochloride." ] }

CAS RN

2768326-51-6

Product Name

methyl 2-(1H-1,2,3-triazol-4-yl)acetate hydrochloride

Molecular Formula

C5H8ClN3O2

Molecular Weight

177.6

Purity

95

Origin of Product

United States

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